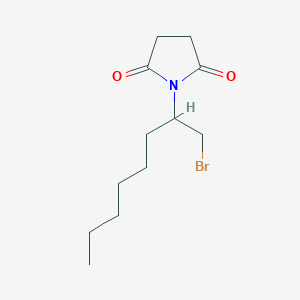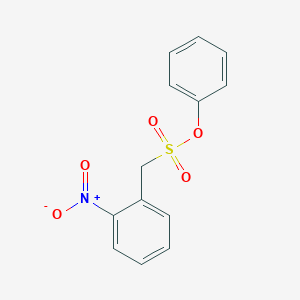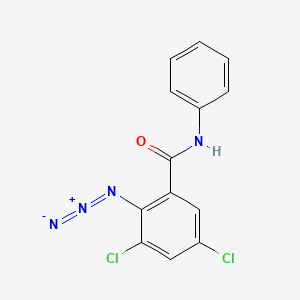![molecular formula C16H26OS B14378889 1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-YL)benzene CAS No. 90184-15-9](/img/structure/B14378889.png)
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene is a chemical compound known for its unique structure and properties. This compound features a benzene ring substituted with an ethylsulfanyl group and a propoxy group, along with a 2-methylbutan-2-yl group. Its distinct molecular arrangement makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the benzene ring, followed by the introduction of the ethylsulfanyl and propoxy groups through nucleophilic substitution reactions. The 2-methylbutan-2-yl group is then added via Friedel-Crafts alkylation.
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts such as aluminum chloride for the Friedel-Crafts alkylation.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the precise reaction conditions required for the synthesis.
Análisis De Reacciones Químicas
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethylsulfanyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the propoxy group, where halides or other nucleophiles replace the propoxy group.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas for reduction, and alkyl halides for substitution reactions. These reactions are generally conducted under ambient or slightly elevated temperatures.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, ethyl-substituted benzene derivatives, and various substituted benzene compounds.
Aplicaciones Científicas De Investigación
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene finds applications in multiple scientific domains:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infections.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
1-[3-(Ethylsulfanyl)propoxy]-4-(2-methylbutan-2-yl)benzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[3-(Ethanesulfinyl)propoxy]-4-(2-methylbutan-2-yl)benzene share structural similarities but differ in their functional groups.
Uniqueness: The presence of the ethylsulfanyl group and the specific arrangement of substituents on the benzene ring make it unique, influencing its reactivity and applications.
Propiedades
Número CAS |
90184-15-9 |
|---|---|
Fórmula molecular |
C16H26OS |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1-(3-ethylsulfanylpropoxy)-4-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H26OS/c1-5-16(3,4)14-8-10-15(11-9-14)17-12-7-13-18-6-2/h8-11H,5-7,12-13H2,1-4H3 |
Clave InChI |
QHTXVMIIHYKKIA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)OCCCSCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)


![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)




![7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol](/img/structure/B14378873.png)

